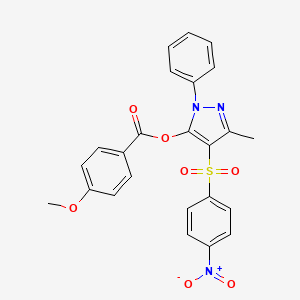
3-甲基-4-((4-硝基苯基)磺酰基)-1-苯基-1H-吡唑-5-基 4-甲氧基苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), a sulfonyl group (-SO2-), a phenyl group (C6H5), a pyrazole ring, and a methoxy group (-OCH3). These functional groups could potentially give the compound a variety of chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (pyrazole ring). The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the sulfonyl group could react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be influenced by factors like the size and shape of the molecule, the functional groups present, and the overall polarity of the compound .科学研究应用
Photodynamic Therapy (PDT) Sensitizers
This compound exhibits potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer and other diseases, where a photosensitizing agent is activated by light to generate reactive oxygen species, leading to localized cell damage and tumor destruction. Researchers are exploring its efficacy in PDT due to its strong absorption in the visible range and its ability to generate singlet oxygen upon light exposure .
UV Absorbers in Sunscreens and Cosmetics
The compound’s UV-absorbing properties make it suitable for use in sunscreens and cosmetic products. It absorbs UV radiation, protecting the skin from harmful effects such as sunburn and premature aging. Its chemical structure, [ethyl 4-[(N-methylanilino)methylideneamino]benzoate], qualifies it as a potential UV-1 absorber .
Anti-Inflammatory Agents
The presence of a phenylsulfonyl group suggests anti-inflammatory potential. Researchers are investigating its role in modulating inflammatory pathways, potentially leading to novel anti-inflammatory drugs. Further studies are needed to validate its efficacy and safety .
Antimicrobial Activity
The compound’s unique structure may contribute to antimicrobial properties. Researchers are exploring its effectiveness against bacteria, fungi, and other pathogens. Its potential as an antimicrobial agent warrants further investigation .
Organic Synthesis and Medicinal Chemistry
Chemists utilize this compound in organic synthesis due to its versatile reactivity. It can serve as a building block for more complex molecules. Additionally, its structural features make it interesting for medicinal chemistry, where modifications could lead to new drug candidates .
Dye Sensitizers in Solar Cells
The π-conjugated system in the compound suggests its potential as a dye sensitizer in dye-sensitized solar cells (DSSCs). DSSCs convert sunlight into electricity, and efficient sensitizers are crucial for their performance. Researchers are investigating its photovoltaic properties .
作用机制
未来方向
属性
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O7S/c1-16-22(35(31,32)21-14-10-19(11-15-21)27(29)30)23(26(25-16)18-6-4-3-5-7-18)34-24(28)17-8-12-20(33-2)13-9-17/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIICKVAXKUSGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)


![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)
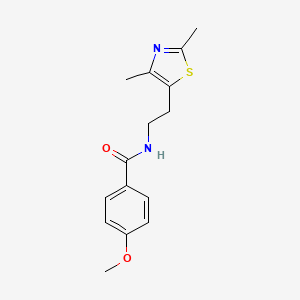
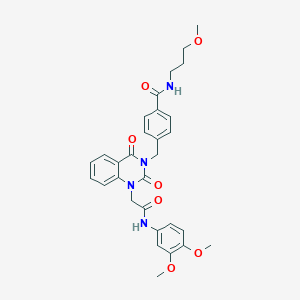
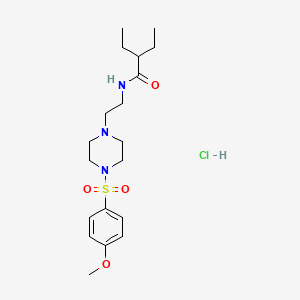
![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)
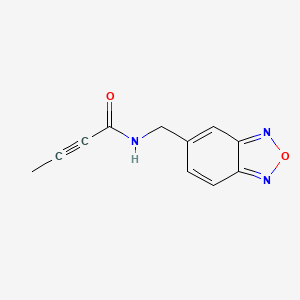
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2387363.png)
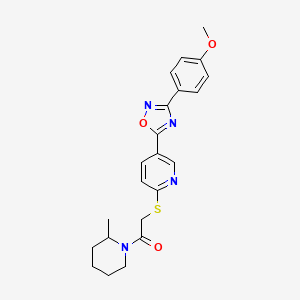
![3-Methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2387365.png)
![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)